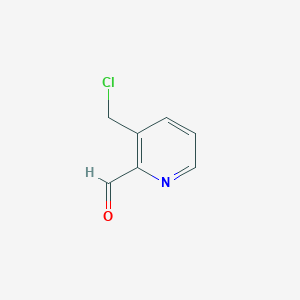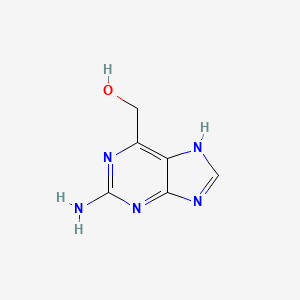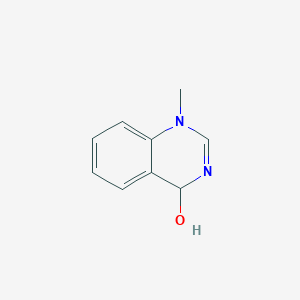
1,2,3,4-Tetrahydroquinoline-7,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-7,8-diamine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system that is partially saturated, with two amine groups attached at the 7th and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 7,8-dinitroquinoline using hydrogen in the presence of a palladium catalyst can yield this compound. Another method involves the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydroquinoline-7,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7,8-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different biological activities.
Quinoline: Fully aromatic counterpart with distinct chemical properties.
2,3-Dihydroquinoline: Partially saturated but with different substitution patterns.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7,8-diamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-7,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5,10-11H2 |
InChI 键 |
UEWPTWVJUJOFRK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=C(C=C2)N)N)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)

![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)

![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)





